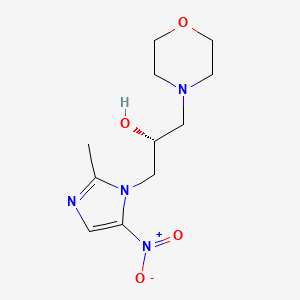

Morinidazole (R enantiomer)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

R-Morinidazole es un agente antimicrobiano de 5-nitroimidazol de tercera generación. Es un isómero estereoisómero de morinidazole, específicamente el enantiómero R. Este compuesto se encuentra actualmente en desarrollo clínico para el tratamiento de la amebiasis, la tricomoniasis y las infecciones bacterianas anaerobias .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

R-Morinidazole se sintetiza mediante un proceso de varios pasos que implica la reacción de 2-metil-5-nitroimidazol con varios reactivos para formar el producto deseado. La síntesis generalmente implica los siguientes pasos:

Nitración: La nitración de 2-metil-imidazol para formar 2-metil-5-nitroimidazol.

Alquilación: La alquilación de 2-metil-5-nitroimidazol con un agente alquilante adecuado para introducir el anillo de morfolina.

Resolución: La resolución de la mezcla racémica para obtener el enantiómero R de morinidazole.

Métodos de producción industrial

La producción industrial de R-Morinidazole implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de ultra rendimiento y la espectrometría de masas de tiempo de vuelo cuadrupolar para monitorear el progreso de la reacción y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

R-Morinidazole sufre varias reacciones químicas, que incluyen:

Oxidación: La oxidación del grupo nitro para formar derivados de nitroso e hidroxilamina.

Reducción: La reducción del grupo nitro para formar derivados de amina.

Sustitución: La sustitución del grupo nitro con otros grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ozono.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el gas hidrógeno.

Sustitución: Los reactivos comunes incluyen los agentes halogenantes y los nucleófilos.

Productos principales

Los principales productos formados a partir de estas reacciones incluyen derivados de nitroso, hidroxilamina y amina, que tienen diferentes actividades biológicas .

Aplicaciones Científicas De Investigación

R-Morinidazole tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto modelo para estudiar la reactividad de los nitroimidazoles.

Biología: Se investiga por sus efectos en varias vías biológicas y su potencial como agente antimicrobiano.

Medicina: En desarrollo clínico para el tratamiento de infecciones causadas por amebas, Trichomonas vaginalis y bacterias anaerobias.

Industria: Se utiliza en el desarrollo de nuevos agentes antimicrobianos y como estándar de referencia en química analítica

Mecanismo De Acción

R-Morinidazole ejerce sus efectos antimicrobianos a través de la formación de un metabolito intermedio redox dentro del organismo diana. Este intermedio provoca la ruptura de la cadena de ADN, inhibe la reparación del ADN y finalmente conduce a la muerte celular. Los objetivos moleculares incluyen el ADN y las proteínas de transporte de electrones dentro del microorganismo .

Comparación Con Compuestos Similares

R-Morinidazole es similar a otros compuestos de 5-nitroimidazol como el metronidazol y el tinidazol. Tiene propiedades únicas que lo hacen distinto:

Metronidazol: Al igual que R-Morinidazole, el metronidazol se usa para tratar infecciones bacterianas anaerobias.

Tinidazol: El tinidazol es otro 5-nitroimidazol con actividad antimicrobiana similar.

Compuestos similares

- Metronidazol

- Tinidazol

- Secnidazol

- Ornidazol

Propiedades

IUPAC Name |

(2R)-1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O4/c1-9-12-6-11(15(17)18)14(9)8-10(16)7-13-2-4-19-5-3-13/h6,10,16H,2-5,7-8H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZGHCHCYRSPIV-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CC(CN2CCOCC2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(N1C[C@@H](CN2CCOCC2)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(3-methylbenzyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2453425.png)

![N-(3-chloro-2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2453430.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2453431.png)

![N-(2-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2453434.png)

![Tert-butyl 3-[(1-cyano-2-methylcyclopentyl)carbamoyl]propanoate](/img/structure/B2453436.png)

![ethyl 4-(2-(6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2453437.png)

![3-methyl-8-[(4-methylphenyl)sulfanyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2453438.png)

![Ethyl 2-[2-(2-bromophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B2453441.png)

![1-[1-(2-Chlorophenyl)ethyl]-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperazine](/img/structure/B2453443.png)

![(2E)-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2453448.png)